1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a fluorophenyl group, and a carboxamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1h- and 2h-isomers, have been described in more than 5500 references . This suggests that the compound might interact with its targets in a complex manner, potentially involving multiple tautomeric forms.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that the compound might affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The success of the suzuki–miyaura (sm) cross-coupling reaction, which is associated with similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions
Result of Action
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities , suggesting that this compound might have similar effects.
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction associated with similar compounds is known for its environmentally benign nature , suggesting that the compound might also exhibit stability under various environmental conditions.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazolo[3,4-b]pyridine intermediate in the presence of a palladium catalyst.
Formation of the carboxamide moiety: This can be done by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used as a tool to study the mechanisms of action of pyrazolopyridine derivatives and their interactions with biological macromolecules.
Chemical Biology: It serves as a probe to investigate the structure-activity relationships of related compounds and to identify new drug candidates.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can be compared with other pyrazolopyridine derivatives, such as:
1-(4-chlorophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may affect its biological activity and chemical reactivity.
1-(4-bromophenyl)-3-methyl-4-oxo-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: The presence of a bromine atom can lead to different pharmacokinetic and pharmacodynamic properties compared to the fluorine-containing compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methyl-N-(2-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-12-5-3-4-6-17(12)24-21(28)16-11-23-20-18(19(16)27)13(2)25-26(20)15-9-7-14(22)8-10-15/h3-11H,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORPJLAKWWRILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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